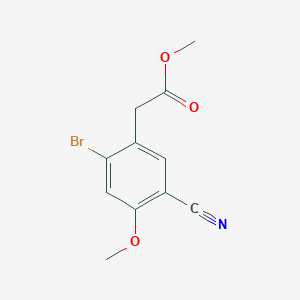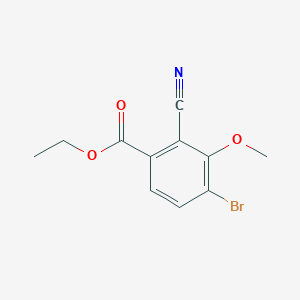
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate
Overview
Description
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate, also known as EBCT, is a small organic molecule with a wide range of applications in the scientific field. It is a versatile compound that can be used in a variety of laboratory experiments, such as synthesis and reaction studies, as well as a wide range of biochemical and physiological research applications.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It has also been used in the study of reaction kinetics, as well as in the study of the biochemical and physiological effects of various compounds. Additionally, Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate has been used in the study of enzyme inhibition and enzyme activation, as well as in the study of enzyme-catalyzed reactions.
Mechanism Of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate is not fully understood. However, it is believed that the compound acts as a brominating agent, which means that it can react with other compounds to form brominated products. Additionally, it is believed that Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate can also act as a nucleophile, which means that it can react with other compounds to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages And Limitations For Lab Experiments
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without degradation. Additionally, it is highly reactive and can be used in a variety of reactions. However, Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate also has some limitations. It is toxic and should be handled with care. Additionally, it is not very soluble in water, so it is not suitable for use in aqueous solutions.
Future Directions
The potential future directions for the use of Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate are numerous. It could be used in the synthesis of new pharmaceuticals or agrochemicals. Additionally, it could be used in the study of biochemical and physiological processes, such as enzyme inhibition or activation. It could also be used in the study of reaction kinetics or the development of new catalysts. Finally, Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate could be used in the development of new materials, such as polymers or nanomaterials.
properties
IUPAC Name |
ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)9-6(5-16)3-7(12)4-8(9)11(13,14)15/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENOIZKYILCGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















